6-methyl-N'-[(Z)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
6-methyl-N’-[(Z)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N’-[(Z)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 6-methylpyridine-3-carbohydrazide and 5-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N’-[(Z)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product would be the corresponding nitro derivative.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would depend on the nucleophile used but could include various substituted derivatives.
Scientific Research Applications
6-methyl-N’-[(Z)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound has potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: It is being investigated for its potential anticancer properties, as Schiff bases are known to exhibit cytotoxic activity.
Mechanism of Action
The mechanism of action of 6-methyl-N’-[(Z)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide involves its interaction with biological targets through the formation of coordination complexes. The compound can bind to metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can disrupt normal cellular processes, leading to cytotoxic effects. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
6-methyl-N’-[(Z)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic and steric properties. This makes it particularly effective in forming coordination complexes and interacting with biological targets. The presence of the nitro group also allows for additional reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H10N4O3S |
---|---|
Molecular Weight |
290.30 g/mol |
IUPAC Name |
6-methyl-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O3S/c1-8-2-3-9(6-13-8)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h2-7H,1H3,(H,15,17)/b14-7- |
InChI Key |
UBNVVKHJWUESPZ-AUWJEWJLSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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